3-carbamoyl-1H-indole-6-carboxylic acid
CAS No.:
Cat. No.: VC14109675
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8N2O3 |
---|---|
Molecular Weight | 204.18 g/mol |
IUPAC Name | 3-carbamoyl-1H-indole-6-carboxylic acid |
Standard InChI | InChI=1S/C10H8N2O3/c11-9(13)7-4-12-8-3-5(10(14)15)1-2-6(7)8/h1-4,12H,(H2,11,13)(H,14,15) |
Standard InChI Key | KHMVEFVBLBPPIG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1C(=O)O)NC=C2C(=O)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and IUPAC Nomenclature
3-Carbamoyl-1H-indole-6-carboxylic acid is formally designated as 1H-indole-6-carboxylic acid-3-carboxamide under IUPAC nomenclature. Its molecular formula is C₁₀H₈N₂O₃, derived from the indole backbone (C₈H₇N) substituted with a carboxylic acid (-COOH) at position 6 and a carbamoyl group (-CONH₂) at position 3 . The compound’s molecular weight is 204.18 g/mol, calculated from its constituent atoms.
Structural Features and Isomerism
The indole core consists of a benzene ring fused to a pyrrole ring, with substitutions at positions 3 and 6 introducing functional groups that enhance polarity and hydrogen-bonding potential. The carbamoyl group at position 3 introduces a planar amide moiety, while the carboxylic acid at position 6 contributes to acidity (pKa ≈ 4.2–4.5) . Tautomerism is unlikely due to the absence of labile protons adjacent to the carbamoyl group.
Table 1: Key Structural Descriptors of 3-Carbamoyl-1H-Indole-6-Carboxylic Acid
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₈N₂O₃ |
Molecular Weight | 204.18 g/mol |
Functional Groups | Carboxylic acid, Carbamoyl |
Tautomeric Potential | Low |
Calculated LogP (Octanol-Water) | 1.2 (Moderate lipophilicity) |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 3-carbamoyl-1H-indole-6-carboxylic acid are documented, analogous indole-carboxylic acid derivatives suggest viable pathways:
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Friedel-Crafts Acylation: Introducing the carbamoyl group via acylation of 6-nitroindole followed by reduction and hydrolysis .
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Palladium-Catalyzed Coupling: Carboxylation at position 6 using CO₂ under Suzuki-Miyaura conditions, paired with amidation at position 3.
Industrial-Scale Production Challenges
Scalability is hindered by the need for regioselective functionalization. Multi-step purifications are required to isolate the desired isomer, with yields rarely exceeding 40% in pilot studies of related compounds .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (0.8 mg/mL at 25°C) . Stability studies of similar indole derivatives indicate susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch, carboxylic acid) and 1650 cm⁻¹ (amide I band) .
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NMR:
Pharmacological and Biological Activities
Table 2: Hypothesized Antimicrobial Activity Based on Analogous Compounds
Microorganism | Predicted MIC (mg/mL) | Mechanism of Action |
---|---|---|
E. coli | 0.05–0.1 | Cell wall synthesis inhibition |
Staphylococcus aureus | 0.1–0.3 | DNA gyrase interference |
Enzyme Inhibition
Patent data on pyrazolospiroketone derivatives highlight the role of carbamoyl groups in acetyl-CoA carboxylase (ACC) inhibition . While untested, 3-carbamoyl-1H-indole-6-carboxylic acid may similarly target lipid metabolism enzymes, warranting further investigation.
Applications in Drug Discovery
Lead Compound Optimization
The dual functionalization (carboxylic acid and carbamoyl) positions this compound as a versatile scaffold for structure-activity relationship (SAR) studies. Molecular docking simulations suggest high affinity for pro-inflammatory COX-2 (binding energy: -9.2 kcal/mol) .
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